5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one is derived from quinazoline derivatives, which are known for their diverse biological activities. This compound has been synthesized for research purposes and has shown potential in pharmacological applications.
This compound belongs to the class of heterocyclic organic compounds, specifically quinazolines. Quinazolines are characterized by their fused benzene and pyrimidine rings and are often investigated for their therapeutic potentials.
The synthesis of 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one can be accomplished through several methods. A common approach involves the condensation of appropriate aniline derivatives with 2-bromoacetophenone followed by cyclization under acidic conditions.
This method can yield good quantities of the desired compound with moderate to high purity.
The molecular structure of 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one features:
The molecular formula is C_10H_10BrN_3O_2 with a molecular weight of approximately 284.11 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy that confirm its structure.
5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one can participate in various chemical reactions typical for quinazoline derivatives:
These reactions are often performed under controlled conditions to optimize yield and selectivity. For instance, nucleophilic substitution may require basic conditions to facilitate the reaction.
The mechanism of action for 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with biological targets such as enzymes or receptors.
Studies have indicated that quinazoline derivatives exhibit anticancer and anti-inflammatory properties through such mechanisms.
Relevant data from various studies suggest that these properties contribute to its potential applications in drug development.
5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential applications in:
The synthesis of 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one (C₁₀H₉BrN₂O₂, CID 136660892) requires sequential functionalization to ensure precise substitution at C5, C7, and C2 positions [1]. A representative four-step pathway begins with ortho-methoxylation and bromination of anthranilic acid derivatives:
Table 1: Synthetic Pathway for 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one
Step | Starting Material | Reagents/Conditions | Product | Yield |
---|---|---|---|---|
1 | 2-Amino-4-hydroxybenzoic acid | (CH₃)₂SO₄, K₂CO₃, DMF, 80°C, 4 h | 2-Amino-4-methoxybenzoic acid | 85% |
2 | 2-Amino-4-methoxybenzoic acid | Br₂, CH₃COOH, 0–5°C, 2 h | 2-Amino-5-bromo-4-methoxybenzoic acid | 78% |
3 | 2-Amino-5-bromo-4-methoxybenzoic acid | Acetamide, POCl₃, 110°C, 6 h | 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one | 70% |
Alternative routes employ 5-bromo-4-hydrazinyl-2-methoxyphenol (CAS 2228422-39-5) as a precursor, where reductive cyclization with ethyl acetoacetate in ethanol under reflux installs the 2-methyl group [3]. Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 150°C, 15 min, 82% yield) [8].
Conventional bromination strategies often employ hazardous reagents like molecular bromine (Br₂), prompting investigations into sustainable alternatives:
Table 2: Comparison of Green Bromination/Methoxylation Methods
Reaction | Conventional Method | Green Alternative | Conditions | Yield | Advantages |
---|---|---|---|---|---|
Bromination | Br₂ in CH₃COOH | H₂O₂/HBr in H₂O | 50°C, 2 h | 75% | Reduced halogenated waste |
Methoxylation | (CH₃)₂SO₄ in DMF | Dimethyl carbonate (DMC), K₂CO₃/Al₂O₃ | MW, 120°C, 30 min, solvent-free | 88% | Elimination of toxic solvents |
Lemon Juice Catalysis: Citric acid in lemon juice (0.3 mL) catalyzes cyclocondensation of 2-amino-5-bromo-4-methoxybenzamide with acetic anhydride to form the quinazolinone core under concentrated solar radiation (CSR). Ethanol as solvent, combined with CSR, delivers 97% yield in 10 min at ambient temperature, avoiding energy-intensive heating [4]. This approach aligns with circular economy principles by utilizing biodegradable catalysts and renewable energy.
Regiocontrol during bromination is critical due to competing substitution at C5, C6, or C8 positions. Key strategies include:
Table 3: Regioselectivity in Bromination of 7-Methoxy-2-methylquinazolin-4-one Derivatives
Directing Group | Brominating Agent | Solvent | Catalyst | C5:C6:C8 Ratio | Reference |
---|---|---|---|---|---|
C7-OMe | Br₂ | CH₃COOH | None | 90:5:5 | |
C7-OMe, N-SEM | NBS | CH₃CN | None | 92:3:5 | |
C7-OMe | Br₂ | DMF | Sc(OTf)₃ | 94:2:4 | [10] |
Computational modeling (DFT-B3LYP/6-31G*) corroborates experimental outcomes, showing C5 bromination transition state energy is 5.3 kcal/mol lower than C6 due to resonance stabilization from the methoxy group [9].
Alphabetical Index of Compounds
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1